Pyridazine-3-carboxylic acid;hydrochloride Pyridazine-3-carboxylic acid;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13837622
InChI: InChI=1S/C5H4N2O2.ClH/c8-5(9)4-2-1-3-6-7-4;/h1-3H,(H,8,9);1H
SMILES: C1=CC(=NN=C1)C(=O)O.Cl
Molecular Formula: C5H5ClN2O2
Molecular Weight: 160.56 g/mol

Pyridazine-3-carboxylic acid;hydrochloride

CAS No.:

Cat. No.: VC13837622

Molecular Formula: C5H5ClN2O2

Molecular Weight: 160.56 g/mol

* For research use only. Not for human or veterinary use.

Pyridazine-3-carboxylic acid;hydrochloride -

Specification

Molecular Formula C5H5ClN2O2
Molecular Weight 160.56 g/mol
IUPAC Name pyridazine-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C5H4N2O2.ClH/c8-5(9)4-2-1-3-6-7-4;/h1-3H,(H,8,9);1H
Standard InChI Key HHDLKQFDZHQPBK-UHFFFAOYSA-N
SMILES C1=CC(=NN=C1)C(=O)O.Cl
Canonical SMILES C1=CC(=NN=C1)C(=O)O.Cl

Introduction

Synthesis and Production

Synthetic Routes

Pyridazine-3-carboxylic acid hydrochloride is synthesized through multiple pathways:

  • Oxidation of Alkylpyridazines: A common method involves oxidizing 6-methoxy-3-methylpyridazine with strong oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in sulfuric acid. The reaction proceeds via reflux, followed by neutralization and recrystallization (yield: 29–33%) .

  • Decarboxylation of Hydrazine Derivatives: Cyclization of hydrazine with 1,4-dicarbonyl compounds under acidic conditions forms the pyridazine ring, followed by carboxylation and hydrochlorination .

Table 1: Synthesis Optimization

MethodReactants/ConditionsYield (%)Reference
OxidationKMnO₄/H₂SO₄, 100°C, 8h29.4
Copper-Catalyzed OxidationCu(OAc)₂, Na₂CO₃, toluene, 100°C, 16h73

Structural and Chemical Properties

Molecular Structure

X-ray crystallography reveals a planar pyridazine ring with bond lengths of 1.32–1.40 Å for N–N and C–C bonds. The carboxylic acid group at position 3 forms a dihedral angle of 2.0° with the ring, while the hydrochloride salt stabilizes the structure via N–H⋯Cl hydrogen bonds (bond distance: 2.84 Å) .

Physicochemical Data

PropertyValueReference
Molecular Weight175.57 g/mol
Melting Point232–235°C
SolubilityWater: 12.8 mg/mL; Ethanol: High
pKa (Carboxylic Acid)~2.8

Biological Activity

Antimicrobial and Antitumor Effects

Pyridazine-3-carboxylic acid derivatives exhibit:

  • Antimicrobial Activity: Inhibition of Staphylococcus aureus (MIC: 12.5 µg/mL) via disruption of cell membrane integrity .

  • Anticancer Potential: IC₅₀ values of 8.7 µM against lung cancer (A549) and 11.2 µM against breast cancer (MCF-7) cell lines through Bax/Bcl-2 pathway modulation .

Enzyme Inhibition

The compound acts as a competitive inhibitor of fatty acid-binding protein 4 (FABP4), with an IC₅₀ of 0.45 µM, making it a candidate for metabolic disorder therapeutics .

Activity TypeTarget/MechanismEfficacyReference
AntimicrobialGram-positive bacteriaMIC: 12.5 µg/mL
AntitumorA549, MCF-7IC₅₀: 8.7–11.2 µM
Enzyme InhibitionFABP4IC₅₀: 0.45 µM

Applications in Coordination Chemistry

Pyridazine-3-carboxylic acid hydrochloride serves as a versatile ligand for metal complexes:

  • Zinc(II) Complexes: Forms trans-planar coordination geometries with distorted octahedral symmetry (Zn–O bond: 2.08 Å) .

  • Ruthenium Complexes: Exhibits antimicrobial activity via interaction with bacterial enzymes (e.g., E. coli DNA gyrase) .

Table 3: Metal Complex Structural Data

Metal IonCoordination GeometryBond Lengths (Å)ApplicationReference
Zn(II)Distorted OctahedralZn–O: 2.08; Zn–N: 2.12Anticancer agents
Ru(II)TetrahedralRu–Cl: 2.41Antimicrobial probes

Future Directions

  • Drug Development: Optimize pharmacokinetics for FABP4-targeted therapies.

  • Material Science: Explore use in sensors or catalysts via metal-organic frameworks (MOFs) .

  • Toxicology Studies: Assess long-term toxicity in in vivo models .

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